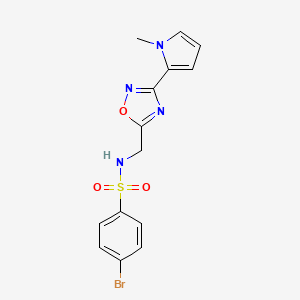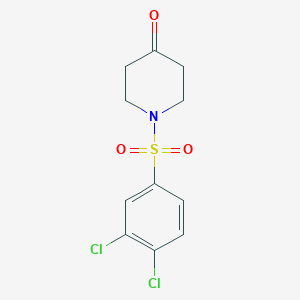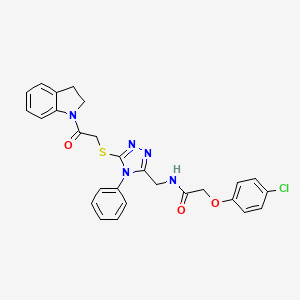
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide," is a complex molecule that appears to be related to various isoxazole and oxadiazole derivatives. These types of compounds have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties. For instance, isoxazole derivatives have been synthesized and evaluated for their insecticidal activity , while oxadiazole derivatives have been investigated for their antimicrobial effects .
Synthesis Analysis
The synthesis of related isoxazole and oxadiazole compounds involves multi-step chemical reactions. For example, the synthesis of a 3-carboxyisoxazole compound was achieved through a cycloaddition reaction followed by hydrolysis . Similarly, a collection of isoxazole dicarboxamides was prepared from a chloromethyl isoxazole precursor, with subsequent oxidation and derivatization steps to yield a variety of trisubstituted isoxazoles . In the case of oxadiazole derivatives, a one-pot ring conversion reaction was utilized to transform a sydnone into the desired 1,3,4-oxadiazolin-2-one structure . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for this molecule is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of isoxazole and oxadiazole derivatives is characterized by the presence of nitrogen and oxygen atoms within a heterocyclic ring system. These atoms contribute to the electronic properties of the molecules, which can influence their biological activity. The presence of substituents like aryl groups, thioether moieties, and carboxamides can further modify the chemical behavior and potential interactions with biological targets . The specific molecular structure of "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide" would likely exhibit similar characteristics, with the potential for varied biological activities depending on the nature of its substituents.
Chemical Reactions Analysis
Isoxazole and oxadiazole compounds can undergo a range of chemical reactions, often influenced by the functional groups attached to their core structures. For instance, the thioether moieties in isoxazole dicarboxamides can be oxidized to sulfonylmethyl derivatives . The reactivity of these compounds can be chemoselectively controlled to achieve differential derivatization of the molecule, as seen in the synthesis of trisubstituted isoxazoles . The chemical reactions involved in the synthesis and modification of these compounds are crucial for tailoring their properties for specific biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole and oxadiazole derivatives are influenced by their molecular structures. These properties include solubility, stability, and the ability to cross biological membranes, which are important for their potential use as pharmaceutical agents. The introduction of various substituents can significantly alter these properties, as seen in the synthesis of compounds with varying degrees of insecticidal activity and antimicrobial efficacy . The specific physical and chemical properties of the compound would need to be determined experimentally, but they are likely to be consistent with the properties observed in structurally related compounds.
将来の方向性
特性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-7-13(24-8(2)17-7)15(21)16-6-12-18-14(20-23-12)10-5-11(22-19-10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNBHVGZXITVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B3019884.png)


![ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate](/img/structure/B3019889.png)

![(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3019891.png)
![N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3019894.png)

![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3019896.png)
![3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester](/img/structure/B3019899.png)
![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)
![N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide](/img/structure/B3019901.png)
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019903.png)